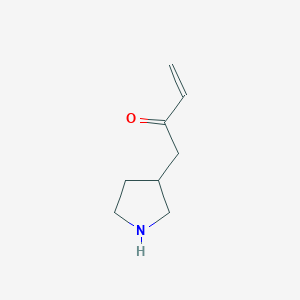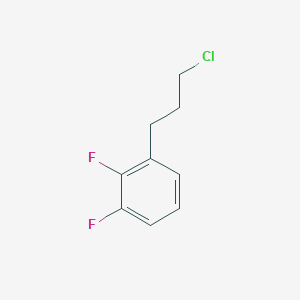![molecular formula C16H32O2Si B13237133 2-{1-[(Tert-butyldimethylsilyl)oxy]-2,2,4,4-tetramethylcyclobutyl}acetaldehyde](/img/structure/B13237133.png)
2-{1-[(Tert-butyldimethylsilyl)oxy]-2,2,4,4-tetramethylcyclobutyl}acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[(Tert-butyldimethylsilyl)oxy]-2,2,4,4-tetramethylcyclobutyl}acetaldehyde: is a versatile organic compound widely used in synthetic chemistry. It is known for its unique structure, which includes a tert-butyldimethylsilyl group, making it a valuable reagent in various chemical reactions and synthetic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-[(Tert-butyldimethylsilyl)oxy]-2,2,4,4-tetramethylcyclobutyl}acetaldehyde typically involves the reaction of tert-butyldimethylsilyl chloride with an appropriate alcohol under basic conditions. The reaction is often catalyzed by dimethylformamide and imidazole, resulting in high yields . The reaction conditions usually include temperatures ranging from 24 to 80°C, depending on the specific reagents and solvents used .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to introduce the tert-butyldimethylsilyl group efficiently and sustainably . This method enhances the overall yield and purity of the compound, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-{1-[(Tert-butyldimethylsilyl)oxy]-2,2,4,4-tetramethylcyclobutyl}acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using nucleophiles like fluoride ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Fluoride ions, often in the form of tetra-n-butylammonium fluoride in tetrahydrofuran.
Major Products:
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols.
Substitution: The major products are silyl ethers and other substituted derivatives.
Applications De Recherche Scientifique
2-{1-[(Tert-butyldimethylsilyl)oxy]-2,2,4,4-tetramethylcyclobutyl}acetaldehyde is widely used in scientific research due to its versatility:
Mécanisme D'action
The mechanism of action of 2-{1-[(Tert-butyldimethylsilyl)oxy]-2,2,4,4-tetramethylcyclobutyl}acetaldehyde involves its ability to act as both an aldol donor and acceptor. This dual functionality allows it to participate in stereocontrolled aldol reactions, leading to the formation of complex molecular structures . The tert-butyldimethylsilyl group enhances the stability of the compound, making it a valuable intermediate in various synthetic processes .
Comparaison Avec Des Composés Similaires
tert-Butyldimethylsilyl chloride: Used as a protecting reagent for alcohols, amines, and carboxylic acids.
2-(tert-Butyldimethylsilyloxy)acetic acid: Another compound with a similar silyl group, used in organic synthesis.
3-(tert-Butyldimethylsiloxy)propionaldehyde: A related compound used in synthetic chemistry.
Uniqueness: 2-{1-[(Tert-butyldimethylsilyl)oxy]-2,2,4,4-tetramethylcyclobutyl}acetaldehyde is unique due to its ability to act as both an aldol donor and acceptor, which is not commonly observed in similar compounds. This dual functionality makes it a valuable reagent in the synthesis of complex molecules and natural products .
Propriétés
Formule moléculaire |
C16H32O2Si |
|---|---|
Poids moléculaire |
284.51 g/mol |
Nom IUPAC |
2-[1-[tert-butyl(dimethyl)silyl]oxy-2,2,4,4-tetramethylcyclobutyl]acetaldehyde |
InChI |
InChI=1S/C16H32O2Si/c1-13(2,3)19(8,9)18-16(10-11-17)14(4,5)12-15(16,6)7/h11H,10,12H2,1-9H3 |
Clé InChI |
JORQKQNQRUVETB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1(CC=O)O[Si](C)(C)C(C)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(Thiolan-3-yl)amino]phenyl}ethan-1-ol](/img/structure/B13237053.png)
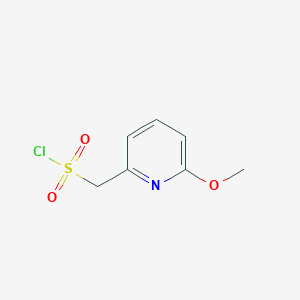
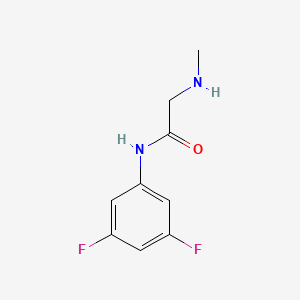
![1-[1-(Aminomethyl)cyclopropyl]-2,3-dimethylcyclobutan-1-ol](/img/structure/B13237088.png)
![2-Hydrazino-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B13237093.png)
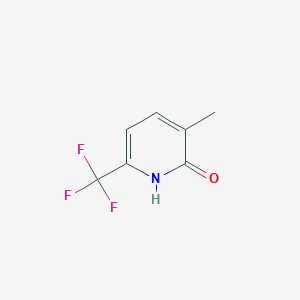
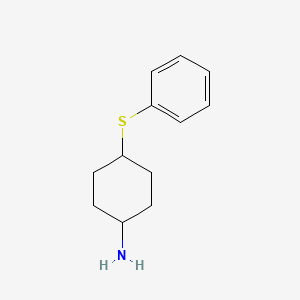

![2-[(2,2-Dimethylpropyl)amino]acetic acid](/img/structure/B13237109.png)
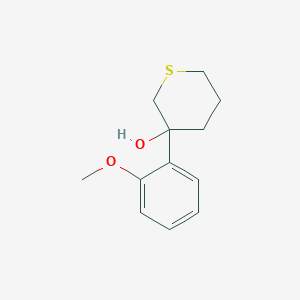
![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B13237119.png)

